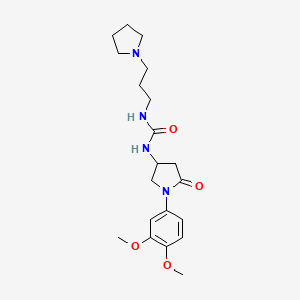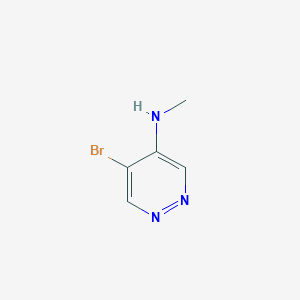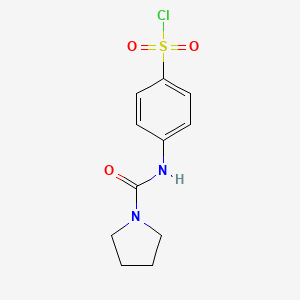![molecular formula C5H5N5 B2678596 [1,2,4]Triazolo[1,5-a]pyrazin-8-amine CAS No. 55366-18-2](/img/structure/B2678596.png)
[1,2,4]Triazolo[1,5-a]pyrazin-8-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” is a chemical compound with the molecular formula C5H5N5 . It is a solid substance and is used in various scientific research .
Synthesis Analysis
The synthesis of “this compound” and its derivatives can be achieved through a variety of synthetic routes. Two typical modes of constructing these heterocyclic ring systems are cyclizing a heterocyclic diamine with a nitrite or reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a triazole ring fused with a pyrazine ring . The InChI Code for this compound is 1S/C5H5N5/c6-5-8-4-3-7-1-2-10(4)9-5/h1-3H, (H2,6,9) .Physical and Chemical Properties Analysis
“this compound” is a solid substance . It has a molecular weight of 135.13 . The compound should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .科学的研究の応用
Synthesis Methods
- A study by Li et al. (2019) presents a novel synthetic method for producing [1,2,4]triazolo[4,3-a]pyrazin-3-amines, which is closely related to [1,2,4]Triazolo[1,5-a]pyrazin-8-amine. This method involves oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives and has been optimized for various halogenated pyrazines, highlighting its versatility in synthesizing different derivatives of this compound (Li et al., 2019).
Chemical Synthesis Applications
- In a study by Sudhir et al. (2008), a high-yielding regioselective synthesis of several enantiopure 4,5,6,7-tetrahydro[1,2,3]triazolo[1,5-a]pyrazin-6-ones, which are structurally similar to this compound, was developed. This synthesis began from primary amines and α-amino acid derivatives, demonstrating the compound's potential in chemical synthesis (Sudhir et al., 2008).
Molecular Docking and Computational Studies
- Muñoz-Gutiérrez et al. (2016) conducted molecular docking studies on compounds structurally related to this compound. They studied the binding orientations and molecular requirements for these compounds as adenosine A2A receptor antagonists, illustrating the utility of this compound in computational drug design (Muñoz-Gutiérrez et al., 2016).
Applications in Diabetes Treatment
- Kim et al. (2005) synthesized a series of beta-amino amides incorporating [1,2,4]triazolo[4,3-a]pyrazin derivatives as potent inhibitors of dipeptidyl peptidase IV (DPP-IV), demonstrating the potential application of this compound in the treatment of type 2 diabetes (Kim et al., 2005).
Fungicidal Activity
- Crowley et al. (2010) explored the fungicidal activity of pyrido[2,3-b]pyrazines, which are analogous to this compound. This study highlights the potential of such compounds in agricultural applications, specifically as fungicides (Crowley et al., 2010).
Pharmaceutical Research
- Peng et al. (2005) synthesized piperazine-derived [1,2,4]triazolo[1,5-a]pyrazines and demonstrated their potential as adenosine A2a receptor antagonists. This indicates the compound's relevance in pharmaceutical research, particularly in the context of receptor-targeted drug development (Peng et al., 2005).
Safety and Hazards
The safety information available indicates that “[1,2,4]Triazolo[1,5-a]pyrazin-8-amine” may pose certain hazards. The compound is labeled with the GHS07 pictogram and the signal word “Warning”. Hazard statements include H302, H315, H319, H332, and H335. Precautionary statements include P280, P305+P351+P338, and P310 .
特性
IUPAC Name |
[1,2,4]triazolo[1,5-a]pyrazin-8-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-4-5-8-3-9-10(5)2-1-7-4/h1-3H,(H2,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZALQQELQKOORNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=N2)C(=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2678515.png)


![(Z)-N-(3-(2-methoxyethyl)-6-nitrobenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2678518.png)

![(Z)-1-benzyl-3-(((4-nitrophenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2678526.png)
![1-(3-chlorophenyl)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2678529.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-(quinoxalin-2-ylsulfamoyl)phenyl]propanamide](/img/structure/B2678530.png)
![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid;hydrobromide](/img/structure/B2678531.png)



![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-methyl-N-(pyridin-2-ylmethyl)isoxazole-5-carboxamide](/img/structure/B2678536.png)
